1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol
Description
1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol (CAS: 321432-94-4) is a chlorinated aromatic compound with a molecular formula of C₂₀H₂₅Cl₂N₂O and a molecular weight of 380.33 g/mol. It features two 4-chlorophenyl groups attached to a central ethanol moiety, further substituted with a diethylaminoethylamino group.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[2-(diethylamino)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N2O/c1-3-24(4-2)14-13-23-15-20(25,16-5-9-18(21)10-6-16)17-7-11-19(22)12-8-17/h5-12,23,25H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXIIYFKAGUANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol typically involves multiple steps:
Formation of the Ethanol Backbone: The initial step involves the formation of the ethanol backbone through a Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone, resulting in the formation of a secondary or tertiary alcohol.
Introduction of 4-Chlorophenyl Groups: The next step involves the introduction of the 4-chlorophenyl groups through a Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst to attach the 4-chlorophenyl groups to the ethanol backbone.
Addition of the Diethylaminoethylamino Group: The final step involves the addition of the diethylaminoethylamino group through a nucleophilic substitution reaction. This reaction typically uses a diethylaminoethylamine and a suitable leaving group to attach the diethylaminoethylamino group to the ethanol backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable reaction conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: New compounds with different functional groups replacing the diethylaminoethylamino group.
Scientific Research Applications
Medicinal Chemistry Applications
1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol is primarily utilized in medicinal chemistry as a precursor for the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as:
- Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic properties against several cancer cell lines, including colon cancer cells. For instance, Mannich bases related to this compound have shown significant cytotoxicity, outperforming standard chemotherapeutic agents like 5-fluorouracil in certain studies .
- Neuropharmacology : The diethylamino group suggests potential activity as a neurotransmitter modulator. Compounds with similar structures have been investigated for their effects on acetylcholinesterase inhibition, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Cytotoxicity Studies :
- Neuroprotective Effects :
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | WiDr Colon Cancer | <10 | Cytotoxic |
| Compound B | Neuroblastoma | 15 | Neuroprotective |
| Compound C | HepG2 Liver Cancer | <5 | Cytotoxic |
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the bis(4-chlorophenyl)ethanol backbone or related substituents. Key differences lie in functional groups, molecular weights, and applications.
Table 1: Structural and Functional Comparisons
Key Findings :
This contrasts with BCPE, which lacks amino groups and is primarily pesticidal .
Structural Rigidity vs. Flexibility: DOD (72-54-8) has a rigid dichloroethane core, conferring persistence in the environment but high toxicity. The ethanol backbone in the target compound introduces flexibility, which may reduce environmental persistence while maintaining bioactivity .
Pharmacological Potential: Compounds with 4-chlorophenyl and amino-alcohol motifs (e.g., 1-(4-fluorophenyl)-2-aminoethanol) have shown adrenergic receptor modulation, suggesting the target compound may share similar mechanisms .
Biological Activity
1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol, also known as CAS Number 321432-94-4, is a complex organic compound notable for its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 381.34 g/mol
The compound features two 4-chlorophenyl groups and a diethylaminoethylamino substituent attached to a central ethanol backbone. This structural configuration is believed to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Potential mechanisms include:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : The compound could influence signaling pathways that regulate cell growth, apoptosis, or differentiation.
Anticancer Activity
Research indicates that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies have shown that chlorinated phenyl compounds can induce apoptosis in cancer cells by activating caspase pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar diethylamino groups have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .
Study 1: Anticancer Properties
A study conducted on a series of chlorinated phenyl compounds demonstrated that modifications in the amino substituents significantly affected cytotoxicity against various cancer cell lines. The presence of the diethylamino group enhanced the compound's ability to induce cell death in breast cancer cells by promoting mitochondrial dysfunction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| Control Compound | MCF-7 | 25.7 |
Study 2: Neuroprotection
In vitro studies have shown that the compound protects against neurotoxicity induced by glutamate in neuronal cell cultures. The mechanism was linked to the modulation of calcium influx and reduction of reactive oxygen species (ROS) .
| Treatment | Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 85 |
| Compound (20 µM) | 70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
